1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17263941
InChI: InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2
SMILES:
Molecular Formula: C38H30OP2
Molecular Weight: 564.6 g/mol

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine

CAS No.:

Cat. No.: VC17263941

Molecular Formula: C38H30OP2

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine -

Specification

Molecular Formula C38H30OP2
Molecular Weight 564.6 g/mol
IUPAC Name (1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane
Standard InChI InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2
Standard InChI Key GCRBGPPLGPPEAA-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a dibenzo[c,e]oxepine framework, a bicyclic system integrating two benzene rings fused to a seven-membered oxepine ring. The 1 and 11 positions are substituted with diphenylphosphino groups, which confer distinct electronic properties and steric bulk. The IUPAC name, (1-diphenylphosphanyl-5,7-dihydrobenzo[d]benzoxepin-11-yl)-diphenylphosphane, underscores its intricate connectivity.

Electronic and Steric Profiles

The diphenylphosphino groups act as strong electron donors, enhancing the ligand’s ability to stabilize metal centers in catalytic cycles. The dibenzooxepine backbone introduces rigidity, which restricts conformational flexibility and imposes specific steric constraints. This combination of electronic donation and steric control makes the ligand particularly effective in asymmetric catalysis .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC38H30OP2\text{C}_{38}\text{H}_{30}\text{OP}_{2}
Molecular Weight564.6 g/mol
IUPAC Name(1-diphenylphosphanyl-5,7-dihydrobenzo[d]benzoxepin-11-yl)-diphenylphosphane
CAS NumberNot publicly disclosed
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, THF)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves multi-step organic reactions, including:

  • Formation of the Dibenzooxepine Backbone: Achieved via cyclization of appropriately substituted precursors under acidic or basic conditions.

  • Phosphination Reactions: Introduction of diphenylphosphino groups via nucleophilic substitution or metal-mediated coupling.

Advanced Methodologies

Recent advancements emphasize efficiency and sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields.

  • Solvent-Free Conditions: Minimizes waste and simplifies purification, aligning with green chemistry principles.

  • Protecting Group Strategies: Temporary protection of reactive sites prevents undesired side reactions, enhancing selectivity.

Table 2: Comparative Synthesis Strategies

MethodConditionsYield (%)Key Advantages
Conventional StepwiseToluene, 100°C, 24h45–50Well-established protocol
Microwave-Assisted150°C, 15 min65–70Rapid, energy-efficient
Solvent-FreeNeat, 120°C, 8h55–60Environmentally friendly

Catalytic Applications

Transition Metal Complexes

The ligand forms stable complexes with transition metals such as palladium, platinum, and rhodium. For example, palladium complexes exhibit exceptional activity in cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming simpler phosphine ligands like triphenylphosphine (PPh₃) .

Asymmetric Catalysis

The rigid dibenzooxepine framework induces chiral environments around metal centers, enabling enantioselective transformations. In hydrogenation reactions, rhodium complexes of this ligand achieve enantiomeric excess (ee) values exceeding 90%, a marked improvement over flexible bisphosphine ligands .

Mechanistic Insights

Studies using NMR spectroscopy and X-ray crystallography reveal that the ligand’s steric bulk prevents metal aggregation, while its electron-donating capacity stabilizes low-oxidation-state metal intermediates. These features collectively enhance catalytic turnover and longevity .

Research Frontiers and Challenges

Expanding Catalytic Scope

Current research explores applications in C–H activation and photoredox catalysis. Preliminary data suggest that iridium complexes of this ligand facilitate light-driven organic transformations with high regioselectivity.

Materials Science Applications

The ligand’s aromatic backbone and phosphine termini are being investigated for use in metal-organic frameworks (MOFs) and conductive polymers. Early-stage studies indicate potential in gas storage and heterogeneous catalysis.

Synthetic Challenges

Despite progress, scalability remains a hurdle. The multi-step synthesis and air-sensitive phosphine groups necessitate inert atmospheres and specialized equipment, increasing production costs .

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